Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate is a complex organic compound characterized by its unique molecular structure and potential applications in pharmacology. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, particularly in medicinal chemistry.
Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate can be classified as a pyrazolo derivative. Pyrazolo compounds are notable for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties, making them significant in drug discovery and development.
The synthesis of methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate involves several key steps:
The molecular structure of methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate features a complex arrangement of rings and functional groups:
The compound has a molecular weight of approximately 399.5 g/mol. The specific arrangement of atoms can be represented using SMILES notation: Cc1nn2c(=O)[nH]c(SCC(=O)NCC3CCCO3)nc2c1-c1ccccc1 .
The chemical reactivity of methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate can be explored through various reactions:
Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate exerts its biological effects through interactions with specific biological targets:
Studies have indicated that similar pyrazolo derivatives exhibit significant activity against certain cancer cell lines and inflammatory models .
While specific physical properties such as density and boiling point remain unreported for this compound, general characteristics can be inferred:
The compound's reactivity profile suggests it can participate in various chemical transformations typical of esters and amides. Its functional groups allow for diverse synthetic modifications which are important for drug development.
Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate has potential applications in several scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4